Aqabamycin B

Descripción general

Descripción

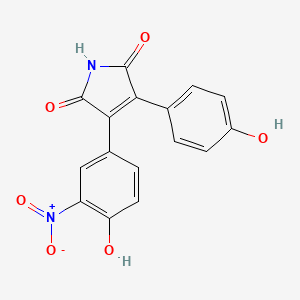

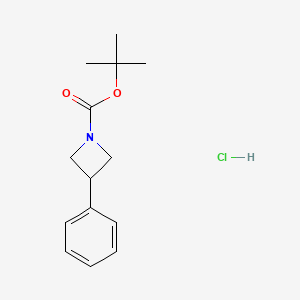

Aqabamycin B is one of the seven novel maleimide derivatives named Aqabamycins A-G . These compounds were isolated from a marine Vibrio species found on the surface of the soft coral Sinularia polydactyla in the Red Sea . The Aqabamycins, except Aqabamycin A, bear a nitro group .

Synthesis Analysis

The Aqabamycins were produced by a Vibrio species through a process of fermentation . The cultures were collected after 36-48 hours of fermentation, when the antimicrobial activity had reached its maximum .Molecular Structure Analysis

The molecular structure of this compound was elucidated based on 1D and 2D NMR, MS spectra, and by comparison with synthetic material . The difference in the molecular formula between Aqabamycin A and this compound can be interpreted as additional OH and NO2 groups .Aplicaciones Científicas De Investigación

Antibacterial and Cytotoxic Activities

Aqabamycin B is a secondary metabolite produced by a marine Vibrio species, isolated from the Red Sea. This compound, along with others in the aqabamycin series, demonstrates notable antibacterial and cytotoxic activities. These properties were elucidated through detailed studies involving 1D and 2D NMR, MS spectra, and comparison with synthetic materials (Yao et al., 2010).

Marine Bacteria-Derived Secondary Metabolites

Further research on aqabamycins revealed that these compounds are maleimide derivatives. This compound, along with others in the series, was isolated from a Vibrio species found on the surface of the soft coral Sinularia polydactyla in the Red Sea. This discovery points to the prolific nature of marine bacteria in producing secondary metabolites with potential therapeutic applications (Al-Zereini et al., 2010).

Synthetic Approach

The first total synthesis of aqabamycin G, a related compound in the aqabamycin series, has been achieved. This synthesis involved adding an indole motif and a substituted diazo-benzenoid unit derived from acetaminophen to maleimide. This represents a significant advancement in the synthesis of complex marine alkaloids, potentially paving the way for the synthetic exploration of this compound (Vargas et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-hydroxy-3-nitrophenyl)-4-(4-hydroxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c19-10-4-1-8(2-5-10)13-14(16(22)17-15(13)21)9-3-6-12(20)11(7-9)18(23)24/h1-7,19-20H,(H,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHXGJLRRHMINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)

![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)

![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)

![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)

![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)

![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)

![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)